molecular formula C12H17N5O5 B1433844 1,2'-Dimethylguanosine CAS No. 73667-71-7

1,2'-Dimethylguanosine

Cat. No.: B1433844
CAS No.: 73667-71-7
M. Wt: 311.29 g/mol
InChI Key: HVFZUAXDKNDVBR-GSWPYSDESA-N
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Description

1,2’-Dimethylguanosine is a modified nucleoside derived from guanosine, where the hydrogen atoms at the 1 and 2’ positions are replaced by methyl groups. This compound is found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a crucial role in the stability and function of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2’-Dimethylguanosine typically involves the methylation of guanosine. This can be achieved through the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 1,2’-Dimethylguanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2’-Dimethylguanosine undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form hydroxyl or carboxyl groups.

    Reduction: The compound can be reduced to remove the methyl groups, reverting to guanosine.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce demethylated guanosine.

Scientific Research Applications

1,2’-Dimethylguanosine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA stability and function.

    Biology: The compound is studied for its role in the structural stability of tRNA and rRNA, which are essential for protein synthesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications, including gene editing and molecular diagnostics.

Mechanism of Action

1,2’-Dimethylguanosine exerts its effects by stabilizing the structure of RNA molecules. The methyl groups enhance the hydrophobic interactions within the RNA, leading to increased thermal stability and resistance to enzymatic degradation. The compound also interacts with specific proteins and enzymes involved in RNA processing and translation, thereby influencing the overall function of the RNA.

Comparison with Similar Compounds

Similar Compounds

    N2-Methylguanosine: Similar to 1,2’-Dimethylguanosine but with a single methyl group at the N2 position.

    N2,N2-Dimethylguanosine: Contains two methyl groups at the N2 position, similar to 1,2’-Dimethylguanosine but differs in the position of methylation.

    1-Methylguanosine: Has a single methyl group at the 1 position.

Uniqueness

1,2’-Dimethylguanosine is unique due to its dual methylation at both the 1 and 2’ positions, which significantly enhances its stability and function compared to other methylated guanosine derivatives. This dual methylation also provides distinct chemical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c1-12(21)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16(2)9(6)20/h4-5,7,10,18-19,21H,3H2,1-2H3,(H2,13,15)/t5-,7-,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFZUAXDKNDVBR-GSWPYSDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(N(C3=O)C)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N(C3=O)C)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2'-Dimethylguanosine
Reactant of Route 2
1,2'-Dimethylguanosine
Reactant of Route 3
1,2'-Dimethylguanosine
Reactant of Route 4
1,2'-Dimethylguanosine
Reactant of Route 5
1,2'-Dimethylguanosine
Reactant of Route 6
1,2'-Dimethylguanosine

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